molecular formula C11H18O6 B084460 Bis(2-hydroxypropyl) methylenesuccinate CAS No. 13824-30-1

Bis(2-hydroxypropyl) methylenesuccinate

Cat. No. B084460
CAS RN: 13824-30-1
M. Wt: 246.26 g/mol
InChI Key: QOLRMRIVONNWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxypropyl) methylenesuccinate, also known as BHMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMS is a biodegradable and water-soluble polymer that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Bis(2-hydroxypropyl) methylenesuccinate is not fully understood, but it is believed to be related to its chemical structure. Bis(2-hydroxypropyl) methylenesuccinate is a hydrophilic polymer that can interact with water molecules, leading to swelling and degradation. Bis(2-hydroxypropyl) methylenesuccinate can also interact with biological molecules, such as proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
Bis(2-hydroxypropyl) methylenesuccinate has been shown to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. Bis(2-hydroxypropyl) methylenesuccinate has been shown to be metabolized by the body into harmless byproducts, making it a safe alternative to conventional plastics. Bis(2-hydroxypropyl) methylenesuccinate has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Bis(2-hydroxypropyl) methylenesuccinate has several advantages for lab experiments, including its biodegradability, water solubility, and biocompatibility. Bis(2-hydroxypropyl) methylenesuccinate can be easily synthesized using different methods, making it a versatile polymer for various applications. However, Bis(2-hydroxypropyl) methylenesuccinate has some limitations, including its susceptibility to hydrolysis, which can limit its stability in certain environments.

Future Directions

There are several future directions for Bis(2-hydroxypropyl) methylenesuccinate research, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential in new fields. Bis(2-hydroxypropyl) methylenesuccinate can be modified to have specific properties, such as increased mechanical strength or improved drug release kinetics. Bis(2-hydroxypropyl) methylenesuccinate can also be used in new fields, such as agriculture and environmental remediation, where its biodegradability can be beneficial. Additionally, the combination of Bis(2-hydroxypropyl) methylenesuccinate with other polymers or materials can lead to the development of new materials with unique properties.
Conclusion
In conclusion, Bis(2-hydroxypropyl) methylenesuccinate is a versatile polymer that has potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. Bis(2-hydroxypropyl) methylenesuccinate can be synthesized using different methods, and its properties can be modified for specific applications. Bis(2-hydroxypropyl) methylenesuccinate is biocompatible, non-toxic, and biodegradable, making it a safe alternative to conventional plastics. Future research on Bis(2-hydroxypropyl) methylenesuccinate can lead to the development of new materials with unique properties and potential applications in new fields.

Synthesis Methods

Bis(2-hydroxypropyl) methylenesuccinate can be synthesized using different methods, including solution polymerization, melt polymerization, and solid-state polymerization. Solution polymerization involves dissolving the monomers in a solvent and adding a catalyst to initiate the polymerization process. Melt polymerization involves heating the monomers to a temperature above their melting point, and solid-state polymerization involves heating the monomers in the absence of a solvent. The synthesis method used depends on the desired properties of the Bis(2-hydroxypropyl) methylenesuccinate polymer.

Scientific Research Applications

Bis(2-hydroxypropyl) methylenesuccinate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. Bis(2-hydroxypropyl) methylenesuccinate has been used to encapsulate drugs and release them in a controlled manner, making it an ideal candidate for drug delivery systems. Bis(2-hydroxypropyl) methylenesuccinate has also been used to create scaffolds for tissue engineering, where it can provide mechanical support and promote cell growth. Bis(2-hydroxypropyl) methylenesuccinate has also been used as a biodegradable plastic, where it can replace conventional plastics that are harmful to the environment.

properties

CAS RN

13824-30-1

Product Name

Bis(2-hydroxypropyl) methylenesuccinate

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

bis(2-hydroxypropyl) 2-methylidenebutanedioate

InChI

InChI=1S/C11H18O6/c1-7(11(15)17-6-9(3)13)4-10(14)16-5-8(2)12/h8-9,12-13H,1,4-6H2,2-3H3

InChI Key

QOLRMRIVONNWSS-UHFFFAOYSA-N

SMILES

CC(COC(=O)CC(=C)C(=O)OCC(C)O)O

Canonical SMILES

CC(COC(=O)CC(=C)C(=O)OCC(C)O)O

Other CAS RN

52919-42-3
13824-30-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.